molecular formula C24H26O2 B137965 alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene CAS No. 136861-46-6

alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene

Cat. No.: B137965
CAS No.: 136861-46-6
M. Wt: 346.5 g/mol
InChI Key: IJMQICMKIDWWAK-UHFFFAOYSA-N
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Description

alpha,alpha’-Bis(4-methylbenzyloxy)-p-xylene: is an organic compound characterized by its unique structure, which includes two 4-methylbenzyloxy groups attached to a p-xylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha’-Bis(4-methylbenzyloxy)-p-xylene typically involves the reaction of p-xylene with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

p-xylene+2(4-methylbenzyl chloride)NaOH, refluxalpha,alpha’-Bis(4-methylbenzyloxy)-p-xylene\text{p-xylene} + 2 \text{(4-methylbenzyl chloride)} \xrightarrow{\text{NaOH, reflux}} \text{alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene} p-xylene+2(4-methylbenzyl chloride)NaOH, reflux​alpha,alpha’-Bis(4-methylbenzyloxy)-p-xylene

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity alpha,alpha’-Bis(4-methylbenzyloxy)-p-xylene.

Chemical Reactions Analysis

Types of Reactions

alpha,alpha’-Bis(4-methylbenzyloxy)-p-xylene: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The benzyloxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be employed.

Major Products Formed

    Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.

    Reduction: Formation of 4-methylbenzyl alcohol.

    Substitution: Formation of substituted benzyloxy derivatives.

Scientific Research Applications

alpha,alpha’-Bis(4-methylbenzyloxy)-p-xylene: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha,alpha’-Bis(4-methylbenzyloxy)-p-xylene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(4-methoxybenzylidene)cyclopentanone
  • 2,6-Bis(4-methoxybenzylidene)-1-cyclohexanone
  • 4-(Trifluoromethyl)aniline

Uniqueness

alpha,alpha’-Bis(4-methylbenzyloxy)-p-xylene: is unique due to its specific structural features, which confer distinct chemical and physical properties. Its dual benzyloxy groups and p-xylene core make it a versatile compound with diverse applications in various fields.

Properties

IUPAC Name

1,4-bis[(4-methylphenyl)methoxymethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O2/c1-19-3-7-21(8-4-19)15-25-17-23-11-13-24(14-12-23)18-26-16-22-9-5-20(2)6-10-22/h3-14H,15-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMQICMKIDWWAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COCC2=CC=C(C=C2)COCC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616644
Record name 1,1'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(4-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136861-46-6
Record name 1,1'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(4-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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